N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzooxazole ring system substituted with a fluoro-phenyl group, a methyl group, and a nitro-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Formation of Benzooxazole Ring: This involves cyclization reactions to form the benzooxazole ring.
Substitution Reactions: Introduction of the fluoro-phenyl group through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The fluoro-phenyl group enhances its binding affinity, while the benzooxazole ring system contributes to its overall stability and reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides: Similar in structure but with a pyrazole ring instead of a benzooxazole ring.
N-(4-Fluoro-phenyl)-2-aminothiazole: Contains a thiazole ring instead of a benzooxazole ring.
Uniqueness
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its fluoro-phenyl group enhances its binding affinity, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C21H14FN3O4 |
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Molecular Weight |
391.4g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H14FN3O4/c1-12-2-3-14(10-18(12)25(27)28)20(26)23-16-8-9-19-17(11-16)24-21(29-19)13-4-6-15(22)7-5-13/h2-11H,1H3,(H,23,26) |
InChI Key |
RYXYNQOHINUSSV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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